Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
. This compound is characterized by its unique structure, which includes a cyclohexene ring, a thiazole moiety, and an azetidine ring.
Preparation Methods
The synthesis of Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves multiple steps, typically starting with the preparation of the cyclohexene and thiazole intermediates. These intermediates are then coupled with an azetidine derivative under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with biological targets.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can be compared with other similar compounds, such as:
Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific ring structures and functional groups.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-12(10-4-2-1-3-5-10)15-8-11(9-15)17-13-14-6-7-18-13/h1-2,6-7,10-11H,3-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEKMNGQVIWQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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